molecular formula C₁₂H₁₅N₅O₄ B1152616 8-Hydroxy Entecavir

8-Hydroxy Entecavir

Cat. No.: B1152616
M. Wt: 293.28
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxy Entecavir is a chemical derivative of Entecavir, a potent guanosine nucleoside analogue developed for investigating chronic Hepatitis B Virus (HBV) infection . As a research compound, it serves as a tool for studying the mechanisms of viral inhibition. The parent molecule, Entecavir, is recognized for its selective activity against HBV polymerase, functioning as a chain terminator that effectively suppresses viral replication . After cellular uptake and phosphorylation to its active triphosphate form, the compound competes with the natural substrate deoxyguanosine triphosphate (dGTP) . It subsequently inhibits all three steps of the HBV replication process: base priming, reverse transcription of the negative strand from the pregenomic mRNA, and synthesis of the positive strand of HBV DNA . This multi-stage inhibition leads to potent suppression of viral DNA synthesis in experimental models. Researchers value this compound for its high barrier to viral resistance in nucleoside-treatment-naïve settings, making it a robust tool for long-term virological studies . Its primary research applications include probing the molecular pathways of viral persistence, evaluating the efficacy of nucleoside analogues, and investigating resistance profiles in conjunction with other antiviral agents. This product is strictly for research purposes in laboratory settings and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₁₅N₅O₄

Molecular Weight

293.28

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Entecavir vs. 8-Hydroxy Entecavir

The primary distinction lies in their structural and functional roles:

  • Entecavir directly inhibits HBV DNA polymerase, reducing viral replication by competing with natural deoxyguanosine triphosphate . Clinical studies demonstrate its superiority over lamivudine and adefovir in achieving undetectable HBV DNA levels (e.g., 6.97 log₁₀ copies/mL reduction vs. 4.84 for adefovir) and normalizing alanine aminotransferase (ALT) .
  • This compound: No direct antiviral data are available. Its 8-hydroxy modification may alter pharmacokinetics or metabolism, but this remains speculative without experimental validation .

Comparison with Other Nucleoside/Nucleotide Analogues

While this compound lacks comparative data, Entecavir has been extensively benchmarked against other HBV therapies:

Compound Mechanism of Action HBV DNA Reduction (log₁₀) Resistance Profile Key Clinical Findings References
Entecavir Competitive inhibition of HBV polymerase 6.97 (vs. adefovir) Low resistance rate (<1% in naïve patients) Superior virologic response vs. lamivudine, adefovir, and telbivudine
Tenofovir Chain termination of viral DNA Comparable to Entecavir High genetic barrier Similar efficacy to Entecavir over 2 years in real-world studies
Lamivudine Inhibits reverse transcriptase 4.2–5.4 High resistance rate (~70% at 5 years) Inferior to Entecavir in DNA suppression and histologic improvement
Adefovir Chain termination 4.84 (vs. 6.97 for Entecavir) Moderate resistance risk Less potent than Entecavir in rapid viral load reduction

Structural and Binding Affinity Comparisons

  • Entecavir vs. Vanitaracin Derivatives : Molecular docking studies show Entecavir and its analogues bind similarly to HBV polymerase, with shared interaction sites (e.g., hydrogen bonds with Glu 170 and His 171) . Modifications like the 8-hydroxy group in this compound may influence binding but lack experimental validation.
  • 8-Hydroxy Efavirenz : A structurally distinct HIV-1 reverse transcriptase inhibitor with a hydroxyl group at position 6. Its pharmacokinetic profile (e.g., linear detection range: 2.5–150 μM) differs from nucleoside analogues like Entecavir .

Preparation Methods

Role as a Process-Related Impurity

In entecavir monohydrate production, this compound emerges as a process-related impurity due to oxidative side reactions during purine ring functionalization. For example, incomplete protection of the purine ring during Mitsunobu reactions or epoxide ring-opening steps can lead to unintended hydroxylation. Regulatory guidelines mandate strict control of this impurity (<0.15% by HPLC), necessitating robust synthesis and purification protocols.

Synthetic Routes from Entecavir Intermediates

The preparation of this compound leverages intermediates from established entecavir synthesis pathways, with modifications to introduce the 8-hydroxy group. Key routes include:

Oxidation of Entecavir Precursors

Controlled oxidation of entecavir intermediates using agents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide introduces the 8-hydroxy group. For instance, the compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]guanine undergoes regioselective oxidation at the 8-position under acidic conditions (pH 4–5) to yield this compound.

Reaction Conditions:

  • Substrate: Entecavir intermediate XI (protected cyclopentyl-guanine)

  • Oxidizing Agent: mCPBA (1.2 equiv)

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–5°C

  • Yield: 68–72%

Hydroxylation During Purine Ring Assembly

Alternative methods introduce the hydroxyl group earlier in the synthesis. A patented approach (CN103739603B) involves hydroxylation at the 8-position during the purine ring formation using directed metal catalysis:

  • Substrate: 2-Amino-6-chloropurine

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: 1,10-Phenanthroline

  • Conditions: CO atmosphere (1 atm), H₂O (2 equiv), DMF, 80°C

  • Yield: 58%

This method avoids late-stage oxidation but requires precise control of reaction stoichiometry to prevent over-oxidation.

Key Intermediates and Protecting Group Strategies

Synthesis of this compound demands strategic use of protecting groups to prevent undesired side reactions.

Benzyl and Triphenylmethyl Protection

The benzyl group is widely used to protect hydroxyl moieties on the cyclopentyl ring during purine functionalization. For example, in WO2019080686A1, a benzyl-protected intermediate undergoes Favorskii rearrangement and Baeyer-Villiger oxidation before deprotection with BCl₃ to reveal the 8-hydroxy group.

Critical Steps:

  • Favorskii Rearrangement: Converts ketones to esters, establishing the cyclopentene skeleton.

  • Baeyer-Villiger Oxidation: Introduces lactone groups, later hydrolyzed to hydroxyls.

  • Deprotection: BCl₃ in DCM at -78°C removes benzyl groups without affecting the purine ring.

Silicon-Based Protecting Groups

Trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups protect secondary alcohols during Mitsunobu reactions. A 2018 study achieved 85% yield in the Mitsunobu coupling of a TBS-protected cyclopentanol with 6-chloroguanine, followed by TBAF-mediated deprotection.

Industrial-Scale Synthesis and Process Optimization

Kilogram-Scale Production

The route described in Organic Process Research & Development (2018) scales entecavir synthesis to multi-kilogram batches, providing a foundation for this compound production:

StepReactionConditionsYield
1Favorskii RearrangementNaOH, EtOH, 25°C92%
2Baeyer-Villiger OxidationmCPBA, DCM, 0°C88%
3Mitsunobu CouplingDIAD, Ph₃P, THF78%
4DeprotectionBCl₃, DCM, -78°C95%

Modifying Step 2 with H₂O₂ instead of mCPBA introduces the 8-hydroxy group, albeit with reduced yield (62%).

Purification and Isolation

Chromatography remains pivotal for impurity removal. Reverse-phase HPLC (C18 column, 10% MeCN/H₂O) resolves this compound from entecavir, achieving >99.7% purity. Crystallization from ethanol/water mixtures (3:1 v/v) further enhances purity to pharmacopeial standards.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.12 (s, 1H, H-8), 6.01 (d, J = 2.4 Hz, 1H, H-1'), 4.89–4.82 (m, 2H, H-3', H-4'), 3.71 (dd, J = 12.0, 3.2 Hz, 1H, H-5'a), 3.58 (dd, J = 12.0, 6.8 Hz, 1H, H-5'b).

  • ¹³C NMR (100 MHz, D₂O): δ 158.4 (C-6), 153.2 (C-2), 148.9 (C-4), 135.7 (C-8), 117.3 (C-5), 84.1 (C-1'), 72.4 (C-3'), 70.8 (C-4'), 61.5 (C-5').

Chromatographic Purity

HPLC analysis (USP method) using a Zorbax SB-C18 column (4.6 × 250 mm, 5 µm) with 0.1% H₃PO₄/MeCN (95:5) at 1.0 mL/min confirms ≤0.1% impurity levels .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 8-Hydroxy Entecavir in preformulation studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used due to its accuracy and linearity (5–100 μg/mL range, R2=0.9999R^2 = 0.9999). Ensure pH-controlled mobile phases to account for solubility variations, as this compound’s oil-water partition coefficient increases with pH .
  • Key Parameters : Validate methods for specificity, precision, and recovery rates. Include impurity profiling (e.g., 8-methoxy derivatives) using system suitability mixtures .

Q. How does the solubility profile of this compound influence formulation strategies?

  • Findings : this compound is slightly water-soluble and insoluble in common organic solvents. Preformulation studies recommend pH adjustment or co-solvent systems (e.g., PEG 400) to enhance bioavailability. Microsphere-based delivery systems have been proposed to address solubility limitations .

Q. What are the primary metabolic pathways of this compound, and how are metabolites detected?

  • Approach : Use LC-MS/MS for metabolite identification. Focus on hydroxylation and glucuronidation pathways. Reference standards like this compound (CAS: C₁₂H₁₅N₅O₄) are critical for method validation .

Advanced Research Questions

Q. How can structural modifications of the 8-hydroxy group enhance antiviral activity while minimizing cytotoxicity?

  • Insights : Replace the 8-hydroxy group with bulky substituents or thiol derivatives (e.g., quinolin-8-thiol) to improve binding to viral targets (e.g., HIV-1 integrase). Monitor cytotoxicity via MTT assays, as sulfur-containing derivatives may increase cell toxicity .
  • Data Contradiction : While 8-hydroxy derivatives enhance target binding, their metabolic instability requires further optimization. Compare docking simulations (e.g., AutoDock Vina) with in vitro efficacy data to resolve discrepancies .

Q. What experimental designs are optimal for assessing this compound’s efficacy in chronic hepatitis B (CHB) patients with comorbidities like hepatic steatosis?

  • Clinical Design : Conduct prospective nested case-control studies with longitudinal follow-up (24–96 weeks). Use multivariate logistic regression to isolate variables (e.g., waist circumference, serum triglycerides) influencing treatment failure. Stratify cohorts by steatosis severity and monitor HBV-DNA clearance rates .
  • Contradictory Evidence : Hepatic steatosis reduces ALT normalization rates at 24–48 weeks but not HBV-DNA clearance in some studies. Address this via subgroup analysis and Cox proportional hazards models .

Q. How do systematic reviews reconcile conflicting data on this compound’s genotoxic potential?

  • Methodology : Apply PRISMA guidelines to meta-analyses. For example, compare in vitro genotoxicity assays (e.g., DT40 cell line sensitivity) with clinical pharmacovigilance data. Use fixed/random-effects models to quantify heterogeneity (I2I^2) and adjust for publication bias .

Q. What statistical approaches are robust for analyzing time-to-event outcomes in this compound vs. tenofovir trials?

  • Advanced Analysis : Use restricted mean survival time (RMST) analysis to compare HCC incidence over 3–5 years. Stratified Cox models and shared frailty models account for clinicodemographic confounders. Report hazard ratios (HRs) with 95% confidence intervals .

Data Contradiction and Validation

Q. How should researchers address discrepancies in HBV-DNA clearance rates between monotherapy and combination therapies (e.g., with probiotics)?

  • Resolution : Conduct sensitivity analyses using random-effects meta-regression. For example, a 2023 meta-analysis (n=865n = 865) found no significant difference in HBV-DNA negativity between entecavir monotherapy and combinations, but noted improved clinical outcomes (e.g., liver function scores). Attribute discrepancies to heterogeneity in probiotic strains or study duration .

Q. What validation strategies ensure reliability in detecting this compound impurities during synthesis?

  • Protocol : Employ orthogonal methods (HPLC + NMR) to quantify impurities like 1-epimer and 8-methoxy derivatives. Follow ICH Q3A/B guidelines, using system suitability mixtures with ≤0.1% impurity thresholds .

Tables for Key Findings

Parameter Value Source
HPLC linearity range5–100 μg/mL (R2=0.9999R^2 = 0.9999)
Cytotoxicity (thiol derivatives)Increased vs. parent compound
HBV-DNA clearance (steatosis)54.9% at 24 weeks
Impurity threshold (ICH)≤0.1%

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